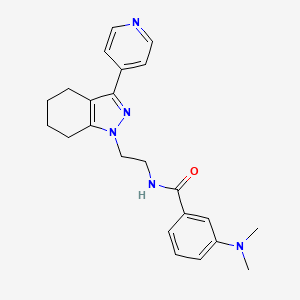

3-(dimethylamino)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide

CAS No.: 1797225-13-8

Cat. No.: VC4419183

Molecular Formula: C23H27N5O

Molecular Weight: 389.503

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797225-13-8 |

|---|---|

| Molecular Formula | C23H27N5O |

| Molecular Weight | 389.503 |

| IUPAC Name | 3-(dimethylamino)-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide |

| Standard InChI | InChI=1S/C23H27N5O/c1-27(2)19-7-5-6-18(16-19)23(29)25-14-15-28-21-9-4-3-8-20(21)22(26-28)17-10-12-24-13-11-17/h5-7,10-13,16H,3-4,8-9,14-15H2,1-2H3,(H,25,29) |

| Standard InChI Key | GTERJLLRLRNMPZ-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=CC(=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4 |

Introduction

Overview of the Compound

3-(dimethylamino)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a synthetic organic molecule that features:

-

A dimethylamino group attached to a benzene ring.

-

A benzamide moiety, indicating it is a derivative of benzoic acid with an amide functional group.

-

A tetrahydroindazole core, which is a bicyclic structure combining an indole-like system with partial saturation.

-

A pyridine substituent, which adds aromaticity and potential for hydrogen bonding or coordination with metals.

Potential Applications

While specific data on this compound is unavailable, similar structural motifs are commonly found in:

-

Pharmaceuticals: Compounds containing benzamide and pyridine groups are often investigated for their biological activities, including anti-inflammatory, anticancer, or antimicrobial properties.

-

Molecular Probes: The tetrahydroindazole structure may serve as a scaffold for designing molecules that interact with specific proteins or enzymes.

-

Coordination Chemistry: The pyridine group can act as a ligand in metal complexes.

Structural Analysis

Key features of the compound include:

| Functional Group/Unit | Description |

|---|---|

| Dimethylamino (-N(CH₃)₂) | Electron-donating group that can influence the compound's reactivity. |

| Benzamide (-C(O)NH-) | Amide functionality often associated with hydrogen bonding and stability. |

| Tetrahydroindazole | A partially saturated bicyclic system that may enhance bioavailability. |

| Pyridine (-C₅H₅N) | Aromatic nitrogen-containing heterocycle with potential for bioactivity. |

Synthesis Considerations

Given the complexity of the molecule:

-

The synthesis likely involves multiple steps, starting with the construction of the tetrahydroindazole core.

-

Functionalization of the benzamide and pyridine groups would require careful control of reaction conditions to avoid side reactions.

-

Protecting groups might be necessary during intermediate steps to ensure selectivity.

Research Directions

To fully understand this compound's properties:

-

Spectroscopic Analysis: Techniques like NMR (¹H and ¹³C), IR, and mass spectrometry would confirm its structure.

-

Biological Evaluation: Screening for activity against enzymes or receptors could identify therapeutic potential.

-

Computational Studies: Molecular docking or dynamics simulations could predict interactions with biological targets.

If you have access to additional sources or specific datasets, further exploration of this compound's characteristics could be conducted. Let me know if you'd like assistance with another query!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume